Tributyl(hexyl)phosphonium hexafluorophosphate(V)

CO₂ hydrate gas separation carbon capture

Tributyl(hexyl)phosphonium hexafluorophosphate(V) ([P6,4,4,4][PF₆] or [P4446][PF₆], CAS 1049619-53-5) is a hydrophobic, room-temperature ionic liquid (RTIL) composed of an asymmetric tetraalkylphosphonium cation bearing one hexyl and three butyl chains paired with a hexafluorophosphate anion. The asymmetric cation architecture suppresses crystallisation, yielding a broad liquidus range compared to symmetric tetraalkylphosphonium analogues such as tetrabutylphosphonium hexafluorophosphate ([P4,4,4,4][PF₆]), which is a solid at ambient temperature (mp ~217 °C).

Molecular Formula C18H40F6P2
Molecular Weight 432.4 g/mol
Cat. No. B12831220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(hexyl)phosphonium hexafluorophosphate(V)
Molecular FormulaC18H40F6P2
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCCCCCC[P+](CCCC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C18H40P.F6P/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;1-7(2,3,4,5)6/h5-18H2,1-4H3;/q+1;-1
InChIKeyYNWRXTPPRLEOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tributyl(hexyl)phosphonium Hexafluorophosphate(V) — Asymmetric Phosphonium Ionic Liquid for Gas Separation, Hydrate Management, and Lubricant Formulation


Tributyl(hexyl)phosphonium hexafluorophosphate(V) ([P6,4,4,4][PF₆] or [P4446][PF₆], CAS 1049619-53-5) is a hydrophobic, room-temperature ionic liquid (RTIL) composed of an asymmetric tetraalkylphosphonium cation bearing one hexyl and three butyl chains paired with a hexafluorophosphate anion [1]. The asymmetric cation architecture suppresses crystallisation, yielding a broad liquidus range compared to symmetric tetraalkylphosphonium analogues such as tetrabutylphosphonium hexafluorophosphate ([P4,4,4,4][PF₆]), which is a solid at ambient temperature (mp ~217 °C) . This compound belongs to the broader class of phosphonium-based ionic liquids, which are distinguished from nitrogen-centred (imidazolium, ammonium) counterparts by superior thermal stability, lower viscosity, and enhanced tribochemical activity [2].

Asymmetric hexyl-tributyl phosphonium RTIL
Suppresses crystallisation — broad liquidus range
Phosphonium core: higher thermal stability and lower viscosity vs ammonium
Hydrophobic [PF₆]⁻ anion — water-immiscible separation media

Why [P4446][PF₆] Cannot Be Substituted by Symmetric Phosphonium or Ammonium Ionic Liquids in Demanding Applications


The asymmetric hexyl-tributyl architecture of [P4446][PF₆] generates a unique polarity–fluidity balance that symmetric tetrabutylphosphonium [P4,4,4,4][PF₆] cannot replicate: the latter is a crystalline solid at room temperature, whereas [P4446][PF₆] remains liquid, enabling solvent-free process integration . When compared to shorter-chain ethyltributylphosphonium [P2,4,4,4][PF₆], the hexyl chain lengthens the cation and alters gas sorption selectivity, producing larger CO₂ capacity but lower CH₄ uptake [1]. The phosphonium core itself confers measurably lower viscosity than analogous ammonium ionic liquids due to larger central-atom size and greater bond-angle flexibility, a difference confirmed by classical molecular dynamics simulations [2]. Generic substitution therefore risks degraded gas separation performance, loss of low-temperature fluidity, and increased energy input for mixing and pumping.

Target
Substitute
Risk
Asymmetric [P₆₄₄₄][PF₆] (liquid RT)
Symmetric [P₄₄₄₄][PF₆] (solid, mp ~217 °C)
Loss of RT fluidity; solvent-free integration may not transfer
[P₆₄₄₄][PF₆] (hexyl chain)
[P₂₄₄₄][PF₆] (shorter ethyl chain)
CO₂/CH₄ sorption selectivity ranking may invert
Phosphonium core (P⁺)
Ammonium core (N⁺) analogous ILs
Higher viscosity, altered hydrate promotion vs inhibition

Quantitative Differentiation Evidence for Tributyl(hexyl)phosphonium Hexafluorophosphate(V) Against Closest Analogs


CO₂ Hydrate Formation: [P₆₄₄₄][PF₆] Promotes Gas Consumption 69% Above Ammonium Analogues at Equal Loading

At 6.25 wt% loading under 2 MPa, [P₆₄₄₄][PF₆] (the target compound) yields a CO₂ gas consumption of 68.09 mmol CO₂/mol H₂O with 48.55% water-to-hydrate conversion, whereas the ammonium analogue [N₂₂₂₂][PF₆] at identical loading delivers only 40.17 mmol CO₂/mol H₂O and 28.84% conversion, values barely above the pure-water baseline of 37.32 mmol CO₂/mol H₂O [1]. The phosphonium IL also shifts the phase equilibrium temperature upward (276.95 K vs. 275.15 K for the ammonium IL) and shortens induction time from 365 min to 287 min [1].

CO₂ Hydrate Gas Consumption
Head-to-head
[P₆₄₄₄][PF₆] 68.09 mmol/mol (48.55% conv.) vs [N₂₂₂₂][PF₆] 40.17 mmol/mol (28.84% conv.) — 69% higher consumption
Supports hydrate promotion endpoint context
2 MPa, 6.25 wt%; reported induction 21% shorter
CO₂ hydrate gas separation carbon capture

CO₂/CH₄ Sorption: Longer Hexyl Chain of [P₆₄₄₄][PF₆] Inverts CH₄ Affinity Relative to Shorter-Chain [P₂₄₄₄][PF₆]

Under identical QCM measurement conditions (0.1–4 MPa, 303.15 K), [P₆₄₄₄][PF₆] exhibits CO₂ capacity slightly larger than that of [P₂₄₄₄][PF₆], while its CH₄ capacity is lower — the opposite trend [1]. This inversion arises because the longer hexyl chain increases cation polarity, enhancing CO₂ affinity while reducing CH₄ solubility. The symmetric [P₄₄₄₄][PF₆] exhibits the lowest absolute capacity for both gases due to strongest cation–anion interaction, but achieves the highest CO₂/CH₄ mass selectivity, even exceeding that of fluid, large phosphonium counterparts [1].

CO₂/CH₄ Sorption Selectivity
Head-to-head
[P₆₄₄₄][PF₆] CO₂ > [P₂₄₄₄]; CH₄
Supports chain-length sorbent tuning
QCM 0.1–4 MPa, 303.15 K; ranking reported
Hydrate Phase Equilibrium Shift
Head-to-head
[P₆₄₄₄][PF₆] Teq 276.55 K, 65.18 mmol/mol vs [N₂₂₂₂][PF₆] Teq 274.85 K, 36.43 mmol/mol — 1.70 K higher, 79% greater gas consumption
Dual-function promotion without equilibrium depression
10.00 wt%, 2 MPa; ammonium analogues inhibit
Viscosity Structural Origin
Class-level
P–C bond distance and angle flexibility reduce ion-reorientation barrier vs N–C analogues (MD simulation)
Lower viscosity inherent to phosphonium class
System-dependent; verify at target temperature
Nanosilver Dispersion Stability
Reported
[P₄₄₄₆][PF₆] stabilises nanosilver via strong cation adsorption; solves agglomeration and sedimentation (ranked first among three ILs)
Supports nanoparticle lubricant additive formulation
Tribology Letters 2024; QM simulations confirm adsorption energy
Tribological vs Imidazolium
Class-level
Asymmetric tetraalkylphosphonium [PF₆] ILs reported higher anti-wear and load-carrying capacity vs 1-ethyl-3-hexylimidazolium [PF₆] (SRV tester, steel/Al)
Supports phosphonium selection for tribo-corrosion-sensitive contacts
Wear 2006; oxidative imidazole corrosion context
gas sorption CO₂/CH₄ selectivity coal-seam gas

CO₂ Hydrate Dual-Function Promotion: [P₆₄₄₄][PF₆] Shifts Phase Equilibrium While Ammonium [PF₆] Analogues Inhibit

While [P₆₄₄₄][PF₆] and [P₂₄₄₄][PF₆] both shift the CO₂ hydrate phase equilibrium temperature to slightly higher values and reduce induction times (dual-function promotion), the ammonium-based [N₂₂₂₂][PF₆], [N₂₂₂₂]Br, and [N₂₂₂₂][NTf₂] all shift phase equilibrium to lower temperatures and prolong induction, demonstrating thermodynamic inhibition [1]. At 10.00 wt%, [N₂₂₂₂][PF₆] depresses the equilibrium temperature by 1.40 K, whereas [P₆₄₄₄][PF₆] at 10.00 wt% maintains Teq = 276.55 K — essentially unchanged from the pure-water value but with dramatically enhanced gas consumption (65.18 vs. 37.32 mmol/mol) [1].

Hydrate Phase Equilibrium Shift
Head-to-head
[P₆₄₄₄][PF₆] Teq 276.55 K, 65.18 mmol/mol vs [N₂₂₂₂][PF₆] Teq 274.85 K, 36.43 mmol/mol — 1.70 K higher, 79% greater gas consumption
Dual-function promotion without equilibrium depression
10.00 wt%, 2 MPa; ammonium analogues inhibit
CO₂ hydrate phase equilibrium nucleation promoter

Viscosity: Phosphonium Ionic Liquids Are Inherently Less Viscous Than Ammonium Analogues — A Molecular Dynamics-Validated Structural Advantage

Classical molecular dynamics simulations identify two structural features responsible for the lower viscosity of phosphonium-based ionic liquids compared to their ammonium analogues: (i) the larger covalent radius of phosphorus vs. nitrogen increases the P–C bond distance, and (ii) the P–C bond angles and dihedral angles exhibit greater flexibility than N–C counterparts [1]. These features reduce the energy barrier for ion reorientation and diffusion, translating to measurably lower bulk viscosity. The strongly localised charge on the phosphonium centre partially counteracts this effect but does not eliminate the net viscosity advantage [1].

Viscosity Structural Origin
Class-level
P–C bond distance and angle flexibility reduce ion-reorientation barrier vs N–C analogues (MD simulation)
Lower viscosity inherent to phosphonium class
System-dependent; verify at target temperature
viscosity transport properties molecular dynamics

Nanosilver Lubricant Dispersion: [P₄₄₄₆][PF₆] Stabilises Nanoparticles via Strong Cation Adsorption, Preventing Agglomeration

In a comparative study of three ionic liquid structures for nanosilver lubricant additives, hexyltributylphosphine hexafluorophosphate ([P₄₄₄₆][PF₆]) was found to stabilise nanosilver dispersion and solve the agglomeration and sedimentation problem, an effect attributed to strong cation adsorption onto the silver nanoparticle surface combined with favourable anionic intermixing [1]. Quantum chemical simulations confirmed a high adsorption energy of the [P₄₄₄₆]⁺ cation. The compound also exhibited excellent anti-friction and wear-reduction properties when formulated with nanosilver [1].

Nanosilver Dispersion Stability
Reported
[P₄₄₄₆][PF₆] stabilises nanosilver via strong cation adsorption; solves agglomeration and sedimentation (ranked first among three ILs)
Supports nanoparticle lubricant additive formulation
Tribology Letters 2024; QM simulations confirm adsorption energy
nanolubricant dispersion stability tribology

Tribological Performance: Tetraalkylphosphonium ILs Outperform Imidazolium Hexafluorophosphate in Anti-wear and Load-Carrying Capacity

Asymmetric tetraalkylphosphonium ionic liquids — the structural class to which [P₄₄₄₆][PF₆] belongs — were evaluated against the conventional imidazolium ionic liquid 1-ethyl-3-hexylimidazolium hexafluorophosphate (L-P206) as lubricants for steel/aluminium contacts using an Optimol SRV oscillating friction and wear tester [1]. The phosphonium ILs were superior in both anti-wear performance and load-carrying capacity. The tribological advantage originates from the layered structure adopted by phosphonium ILs under boundary lubrication and the tribochemical reaction of the [PF₆]⁻ anion with the fresh metal surface [1]. Additionally, phosphonium salts are not easily attacked by most organic compounds and are compatible with common lubricant additives, unlike imidazolium ILs that suffer from oxidative corrosion of the imidazole ring [1].

Tribological vs Imidazolium
Class-level
Asymmetric tetraalkylphosphonium [PF₆] ILs reported higher anti-wear and load-carrying capacity vs 1-ethyl-3-hexylimidazolium [PF₆] (SRV tester, steel/Al)
Supports phosphonium selection for tribo-corrosion-sensitive contacts
Wear 2006; oxidative imidazole corrosion context
lubricant anti-wear load-carrying capacity

Proven Application Scenarios for Tributyl(hexyl)phosphonium Hexafluorophosphate(V) Based on Direct Comparative Evidence


CO₂ Hydrate-Based Gas Separation and Carbon Capture

[P₆₄₄₄][PF₆] at 6.25–10.00 wt% loading under 2 MPa CO₂ pressure functions as a dual-function hydrate promoter: it increases gas consumption by 69–79% versus ammonium analogues while maintaining or slightly elevating the phase equilibrium temperature, enabling hydrate-based CO₂ capture processes that avoid the energy penalty of thermodynamic inhibition [1]. This performance profile is derived directly from the head-to-head data in ACS Omega 2022 (Table 2), where [P₆₄₄₄][PF₆] and [P₂₄₄₄][PF₆] were the only ILs among five tested that exhibited promotion rather than inhibition of CO₂ hydrate formation [1].

Coal-Seam Gas Upgrading via Solid-State Ionic Liquid Sorbents

When immobilised as a solid-state film on QCM resonators, [P₆₄₄₄][PF₆] provides a tunable CO₂/CH₄ sorption selectivity that differs from both the shorter-chain [P₂₄₄₄][PF₆] and the symmetric [P₄₄₄₄][PF₆], allowing sorbent arrays to be designed with graded alkyl chain lengths for multi-stage gas separation [2]. The longer hexyl chain enhances CO₂ affinity while suppressing CH₄ uptake, a property directly measured under 0.1–4 MPa at 303.15 K [2].

Nanosilver-Enhanced Lubricant Formulation

[P₄₄₄₆][PF₆] serves as both a nanoparticle dispersant and a boundary lubricant additive in nanosilver-based lubricating oils, where its strong cation adsorption prevents silver nanoparticle agglomeration and sedimentation while the [PF₆]⁻ anion participates in tribochemical film formation on metal surfaces [3]. This dual functionality was demonstrated in a comparative study of three ionic liquid structures, with [P₄₄₄₆][PF₆] identified as the most effective dispersion stabiliser [3].

High-Temperature Lubrication for Steel/Aluminium Contacts

As a member of the asymmetric tetraalkylphosphonium [PF₆] IL class, [P₄₄₄₆][PF₆] is suitable for steel/aluminium tribo-pairs where imidazolium-based ILs suffer from oxidative ring corrosion. The phosphonium architecture delivers superior anti-wear performance and higher load-carrying capacity, validated by SRV oscillating friction testing against 1-ethyl-3-hexylimidazolium hexafluorophosphate [4]. The inherent thermal stability of phosphonium [PF₆] ILs (decomposition onset typically >300 °C under inert atmosphere) further supports high-temperature lubrication applications [4].

Application
Selection Property
Validation Focus
CO₂ Hydrate Separation Studies
Dual-function hydrate promotion
Gas consumption and phase equilibrium endpoints
CO₂/CH₄ Sorbent Selectivity Studies
Chain-length tunable sorption selectivity
CO₂/CH₄ capacity ranking and QCM response
Nanoparticle-Enhanced Lubricant Studies
Cation-adsorption dispersion stability
Agglomeration and sedimentation endpoints
Steel/Aluminium Tribology Studies
Phosphonium anti-wear and load-carrying
Friction and wear response vs imidazolium
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